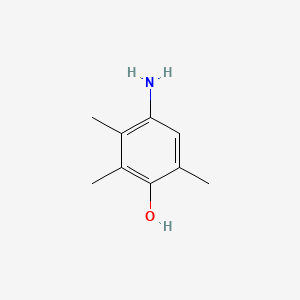

4-Amino-2,3,6-trimethylphenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related aromatic poly(amide-imide)s demonstrates the intricate processes involved in creating compounds with 4-amino-2,3,6-trimethylphenol-like structures. Banihashemi and Behniafar (2003) detailed the synthesis of novel aromatic poly(amide-imide)s derived from compounds with structures reminiscent of 4-amino-2,3,6-trimethylphenol, showcasing the complexity and potential of such synthetic processes (Banihashemi & Behniafar, 2003).

Molecular Structure Analysis

Structural elucidation is pivotal in understanding the functional capabilities of a compound like 4-Amino-2,3,6-trimethylphenol. The research by Liang et al. (2009) on the crystal structure of related compounds provides insights into the molecular arrangement and potential interactions, highlighting the importance of molecular structure in determining the compound's properties and reactivity (Liang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-2,3,6-trimethylphenol and its derivatives are fundamental in exploring its reactivity and potential applications. Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives, exploring their antimicrobial and antidiabetic activities, which indirectly suggest the chemical reactivity and potential biological relevance of 4-Amino-2,3,6-trimethylphenol (Rafique et al., 2022).

Physical Properties Analysis

The physical properties of 4-Amino-2,3,6-trimethylphenol derivatives, including solubility, thermal stability, and molecular weight, are crucial for their application in material science and chemistry. For instance, the synthesis and properties of new poly(amide-imide)s based on similar structural motifs indicate the significance of these physical properties in determining the usability of these compounds in various applications (Faghihi et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with different chemical agents and stability under various conditions, is key to exploiting the full potential of 4-Amino-2,3,6-trimethylphenol. The work by Gerhards et al. (2005) on the structures and rearrangement reactions of related compounds highlights the complex interplay between molecular structure and chemical reactivity, which is central to the chemical properties analysis of such compounds (Gerhards et al., 2005).

Applications De Recherche Scientifique

Trimethyl Lock Applications

The concept of the trimethyl lock, related to 4-Amino-2,3,6-trimethylphenol, is utilized in chemistry, biology, and pharmacology for the controlled release of molecules. This mechanism, involving steric interactions between methyl groups, is used for rapid lactonization in various compounds, including small-molecule drugs and peptides (Levine & Raines, 2012).

Geochemical Implications

2,3,6-Trimethylphenol's reactions on activated carbon have been studied, showing its role in methane formation in sediments. This suggests its importance in the geochemical formation of natural gas and crude oil, indicating its significance in understanding hydrocarbon distributions in petroleum basins (Alexander, Berwick, & Pierce, 2011).

Analytical Chemistry Applications

In analytical chemistry, 2,4,6-Trimethylphenol has been assessed as an internal standard for the separation of lipophilic metabolites, showcasing its utility in complex chromatographic techniques (Babay et al., 2007).

Catalysis and Chemical Synthesis

The oxidation of 2,3,6-Trimethylphenol to produce Vitamin E precursors has been extensively studied. Optimal conditions and catalysts for achieving high selectivity and substrate conversion in this process are crucial for efficient Vitamin E synthesis (Kholdeeva et al., 2009).

Biomedical Research

In biomedical research, derivatives of 4-Aminophenol, structurally related to 4-Amino-2,3,6-trimethylphenol, have been synthesized and evaluated for their antimicrobial and antidiabetic activities. These compounds show potential as broad-spectrum antimicrobial agents and as candidates for treating diabetes (Rafique et al., 2022).

Environmental Chemistry

Research on the effects of ionic liquids on the oxidation of 2,3,6-Trimethylphenol highlights its role in environmental chemistry. This study sheds light on alternative ways for the industrial synthesis of certain chemicals, emphasizing the importance of environmentally friendly methods (Wang et al., 2009).

Nanotechnology and Material Science

In the field of nanotechnology and material science, 4-Amino-2,3,6-trimethylphenol derivatives are explored for their potential in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and are promising for dye solution treatment (Liu et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIFWVTUTMBIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939242 | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,3,6-trimethylphenol | |

CAS RN |

17959-06-7 | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017959067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,3,6-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,3,6-trimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36C35R7BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

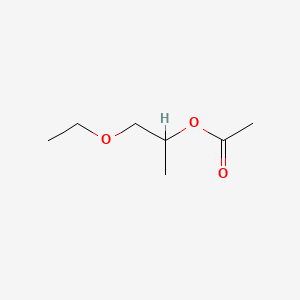

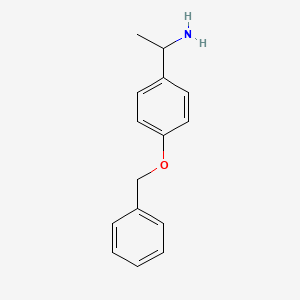

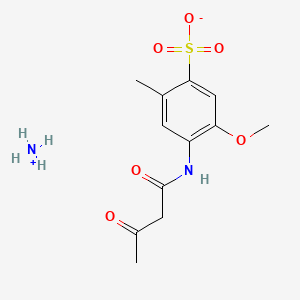

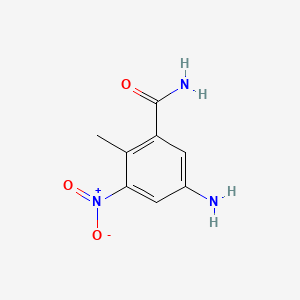

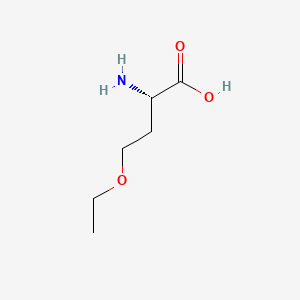

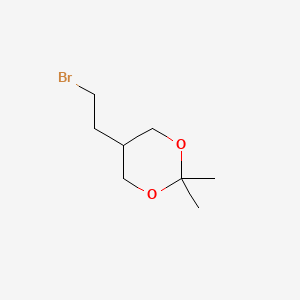

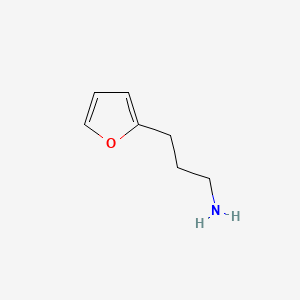

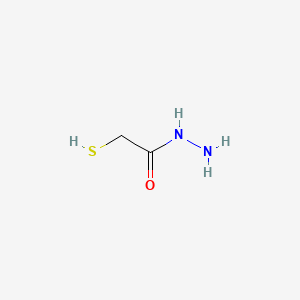

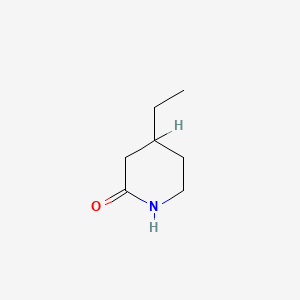

Synthesis routes and methods I

Procedure details

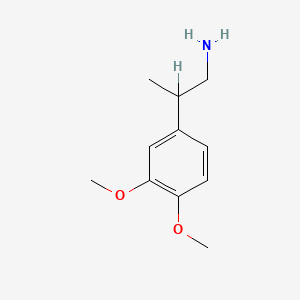

Synthesis routes and methods II

Procedure details

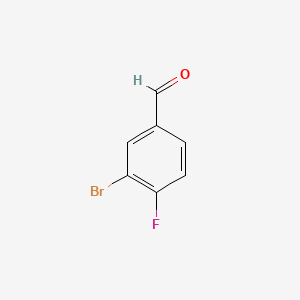

Synthesis routes and methods III

Procedure details

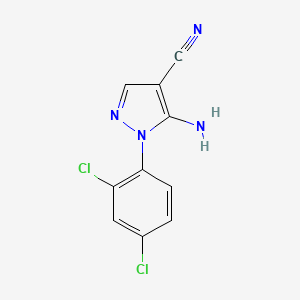

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.